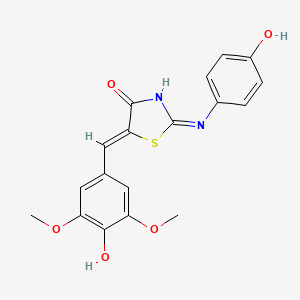

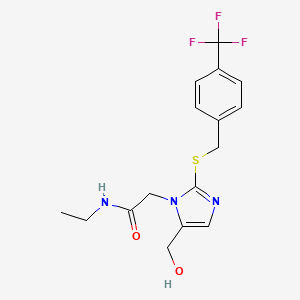

Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate” is not explicitly provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research has identified tert-butyl derivatives, including structures similar to tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate, as potent antibacterial agents. Studies on fluoronaphthyridines and quinolones, with modifications at the tert-butyl position, have shown these compounds exhibit significant in vitro and in vivo antibacterial activities. The synthesis and testing of these compounds have led to the identification of derivatives with favorable pharmacokinetic profiles and low toxicity, selected for clinical evaluation due to their comprehensive antibacterial properties (Bouzard et al., 1989).

Radiochemistry for Nicotinic Receptors

In radiochemistry, compounds structurally related to this compound have been synthesized for potential use as novel ligands for nicotinic receptors. These compounds, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, are synthesized via Stille coupling reactions and have applications in studying nicotinic receptors through positron emission tomography (PET) imaging, enhancing our understanding of nicotinic acetylcholine receptor systems (Karimi & Långström, 2002).

Peptide Research

This compound and its analogs have been explored in peptide research for creating enantiopure azetidine-2-carboxylic acids with various side chains. These compounds serve as valuable tools for investigating the impact of molecular conformation on peptide activity, offering insights into the design of new peptide-based therapeutics (Sajjadi & Lubell, 2008).

Organic Synthesis

In organic synthesis, tert-butyl derivatives are crucial intermediates. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in synthesizing biologically active compounds, showcases the synthetic utility of tert-butyl derivatives in the pharmaceutical industry. The development of efficient synthetic methods for these intermediates highlights their importance in the design and production of novel therapeutic agents (Zhao et al., 2017).

Chemical Biology

Research in chemical biology utilizes tert-butyl derivatives to study the effects of non-proteinogenic amino acids, like azetidine-2-carboxylic acid, on biological systems. These studies offer insights into the biochemical pathways affected by these analogs, furthering our understanding of protein synthesis, enzyme activity, and potential therapeutic applications. For instance, the effects of azetidine-2-carboxylic acid on ion uptake and release in plants provide valuable data on how these compounds can influence physiological processes (Pitman et al., 1977).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-12(2,3)19-11(18)17-7-13(15,8-17)10-5-4-9(14)6-16-10/h4-6H,7-8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIXHSCRPKLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=NC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)

![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2696407.png)

![(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2696409.png)

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)